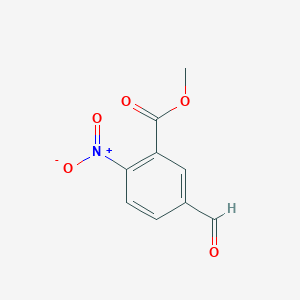

Methyl 5-formyl-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

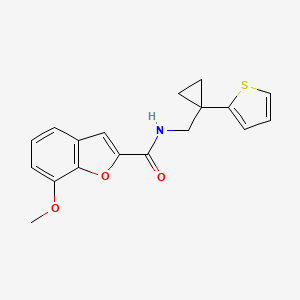

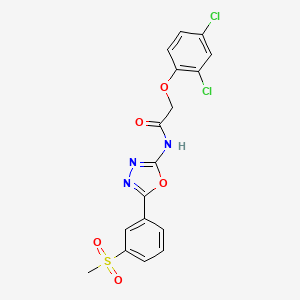

“Methyl 5-formyl-2-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a useful research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) .

Synthesis Analysis

The synthesis of “Methyl 5-formyl-2-nitrobenzoate” can be achieved from Benzoic acid, 5-(hydroxymethyl)-2-nitro-, methyl ester . An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . This strategy utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis

The InChI code for “Methyl 5-formyl-2-nitrobenzoate” is 1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 .Chemical Reactions Analysis

The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-nitrobenzoate” is a solid substance . It has a molecular weight of 209.16 . The storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications

Synthesis of Antimetabolite Drugs

Methyl 5-formyl-2-nitrobenzoate: is a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is crucial for producing raltitrexed , an antimetabolite drug used in cancer chemotherapy. Raltitrexed acts by inhibiting thymidylate synthase, which is essential for DNA synthesis, thereby exerting its anticancer effects.

Green Chemistry Applications

The compound has been involved in the development of a new and environmentally friendly nitration process of methyl 3-methylbenzoate . This process highlights the use of high selectivity of substrates and a green nitrating agent, which simplifies control over the reaction rate and reduces environmental impact.

Neurotrophic Factor Receptor Antagonists

Methyl 5-formyl-2-nitrobenzoate: is used in the preparation of azolecarboxamide compounds or salts thereof, which act as antagonists of neurotrophic factor receptors (TrkA) . These receptors are involved in the survival, development, and function of neurons, and their antagonists can be useful in treating various neurological disorders.

Organic Synthesis of Bioactive Compounds

This chemical serves as a bioactive precursor in the organic synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Synthesis of PARP Inhibitors

It is also a reagent used in the synthesis of PARP inhibitors . These inhibitors, such as Niraparib , are effective in treating BRCA-1 and -2 mutant tumors. PARP inhibitors work by preventing cancer cells from repairing their DNA, leading to cell death.

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-formyl-2-nitrobenzoate is a research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) . The primary target of this compound is the TrkA receptor, which plays a crucial role in the survival and function of certain neurons.

Mode of Action

It is known to interact with its target, the trka receptor, possibly by binding to the receptor and inhibiting its activity . This interaction may result in changes in the downstream signaling pathways associated with the TrkA receptor.

Biochemical Pathways

The biochemical pathways affected by Methyl 5-formyl-2-nitrobenzoate are likely related to the TrkA receptor and its downstream effects. The TrkA receptor is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway . These pathways play important roles in neuronal survival, growth, and differentiation.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Methyl 5-formyl-2-nitrobenzoate’s action are likely to be related to its antagonistic effect on the TrkA receptor. By inhibiting the activity of this receptor, it may affect neuronal survival, growth, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-formyl-2-nitrobenzoate. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability and efficacy .

properties

IUPAC Name |

methyl 5-formyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEPPMMIJZGITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)